molecular formula C18H16N2O2S B270132 3-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]OXOLAN-2-ONE

3-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]OXOLAN-2-ONE

Cat. No.: B270132
M. Wt: 324.4 g/mol
InChI Key: PASDTLWASOQQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]OXOLAN-2-ONE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

3-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]OXOLAN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

3-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]OXOLAN-2-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]OXOLAN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]OXOLAN-2-ONE stands out due to its unique combination of benzimidazole and oxolanone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

3-(1-benzylbenzimidazol-2-yl)sulfanyloxolan-2-one

InChI

InChI=1S/C18H16N2O2S/c21-17-16(10-11-22-17)23-18-19-14-8-4-5-9-15(14)20(18)12-13-6-2-1-3-7-13/h1-9,16H,10-12H2

InChI Key

PASDTLWASOQQGV-UHFFFAOYSA-N

SMILES

C1COC(=O)C1SC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Canonical SMILES

C1COC(=O)C1SC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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